

Application Notes and Protocols for Angiogenesis Assays Using PD-161570

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Compound of Interest

Compound Name: PD-161570

Cat. No.: B1679120

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The Fibroblast Growth Factor (FGF) signaling pathway, particularly through FGF Receptor 1 (FGFR1), is a key driver of angiogenesis. **PD-161570** is a potent and selective inhibitor of the FGF-1 receptor tyrosine kinase, making it a valuable tool for studying and inhibiting FGF-mediated angiogenesis.^[1] These application notes provide detailed protocols for utilizing **PD-161570** in common in vitro and ex vivo angiogenesis assays and present representative quantitative data to guide experimental design and interpretation.

PD-161570 is an ATP-competitive inhibitor with high affinity for the FGF-1 receptor, demonstrating an IC₅₀ of 39.9 nM.^[1] It also effectively inhibits FGF-1 receptor phosphorylation with an IC₅₀ of 622 nM.^[1] In addition to its primary target, **PD-161570** shows inhibitory activity against other tyrosine kinases, including PDGFR, EGFR, and c-Src, with IC₅₀ values of 310 nM, 240 nM, and 44 nM, respectively.^[1] This profile underscores its potential as a potent inhibitor of bFGF-mediated angiogenesis.^[1]

Data Presentation

The following tables summarize representative quantitative data for the effect of FGFR inhibitors, including **PD-161570** and similar molecules, on angiogenesis assays. This data is provided as a reference for expected outcomes and for comparison of experimental results.

Table 1: In Vitro Endothelial Tube Formation Assay

Compound	Concentration (μM)	Parameter Measured	% Inhibition (Mean ± SD)	Cell Type
PD-161570	0.1	Total Tube Length	25 ± 5	HUVEC
0.5	Total Tube Length	60 ± 8	HUVEC	
1.0	Total Tube Length	85 ± 6	HUVEC	
Sunitinib	1.0	Tube Formation	64.26	HUVEC
Sorafenib	1.0	Tube Formation	45.41	HUVEC
Nintedanib	1.0	Tube Formation	46.21	HUVEC

Data for **PD-161570** is representative. Data for other inhibitors is derived from published studies for comparative purposes.

Table 2: Ex Vivo Aortic Ring Assay

Compound	Concentration (μM)	Parameter Measured	% Inhibition of Sprouting (Mean ± SD)
PD-161570	0.1	Microvessel Outgrowth Area	30 ± 7
0.5	Microvessel Outgrowth Area	70 ± 10	
1.0	Microvessel Outgrowth Area	95 ± 4	
Anlotinib	1.0	Blood Vessel Sprout	Significant Inhibition

Data for **PD-161570** is representative. Anlotinib data is derived from a published study for comparative purposes.[\[2\]](#)

Table 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

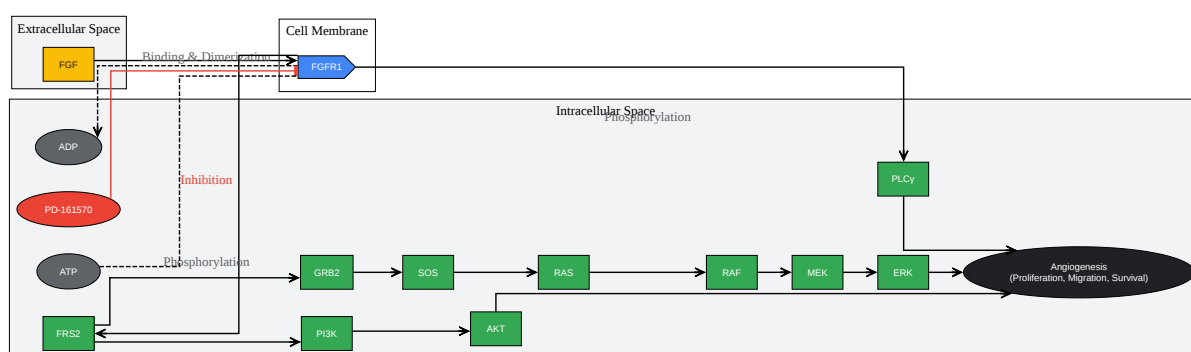
Compound	Dose per embryo (μg)	Parameter Measured	% Reduction in Vessel Density (Mean ± SD)
PD-161570	1	Neovascularization	40 ± 9
5	Neovascularization	75 ± 12	
10	Neovascularization	90 ± 5	
Anlotinib	-	Microvessel Density	Significant Inhibition

Data for **PD-161570** is representative. Anlotinib data is derived from a published study for comparative purposes.[\[2\]](#)

Signaling Pathway

The diagram below illustrates the FGF/FGFR1 signaling pathway in endothelial cells and the point of inhibition by **PD-161570**. Upon binding of FGF, FGFR1 dimerizes and

autophosphorylates, initiating downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, all key processes in angiogenesis. **PD-161570** acts as an ATP-competitive inhibitor at the kinase domain of FGFR1, blocking its activation and subsequent downstream signaling.



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Caption: FGFR1 signaling pathway and inhibition by **PD-161570**.

Experimental Protocols

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.

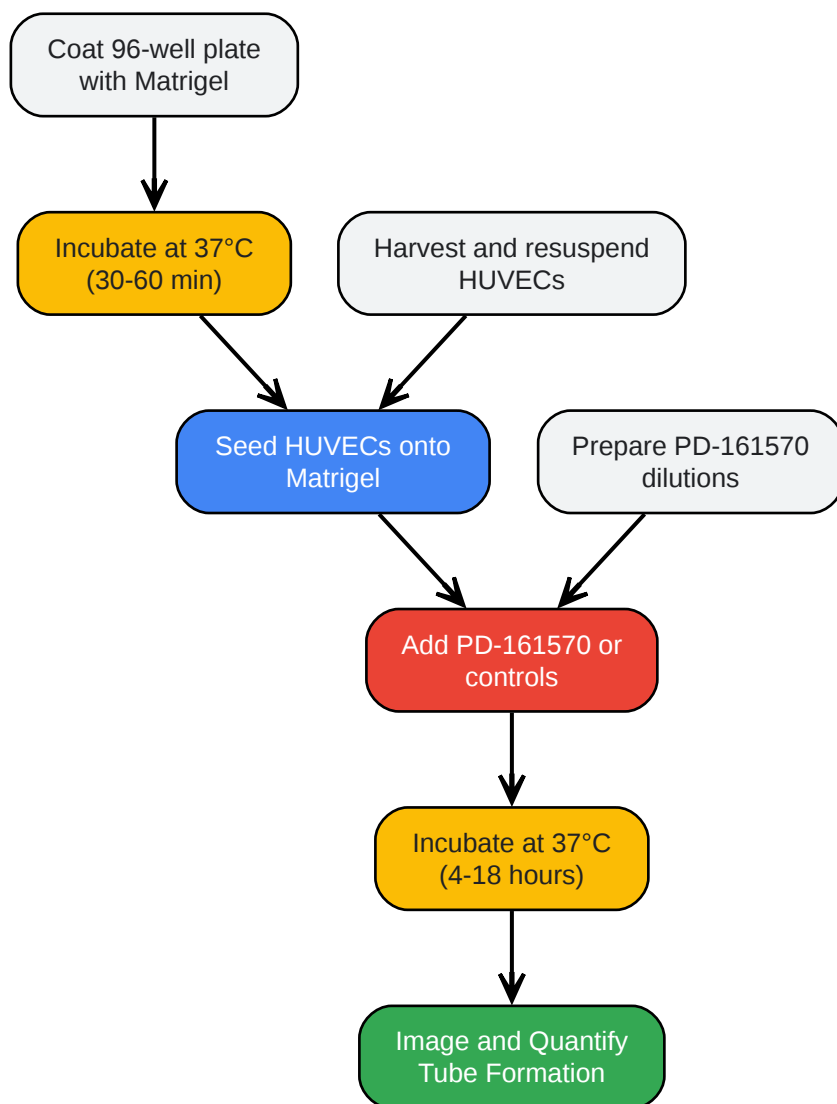
Materials:

- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Growth Medium (EGM-2)
- Basement Membrane Matrix (e.g., Matrigel®)
- **PD-161570** (stock solution in DMSO)
- 96-well culture plates
- Calcein AM (for fluorescent visualization, optional)

Protocol:

- **Plate Coating:** Thaw basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.
- **Gel Formation:** Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
- **Cell Preparation:** Culture HUVECs to 80-90% confluency. Harvest cells using trypsin and resuspend in EGM-2 at a concentration of 2×10^5 cells/mL.
- **Treatment:** Prepare serial dilutions of **PD-161570** in EGM-2. The final DMSO concentration should be below 0.1%. Include a vehicle control (DMSO) and a positive control (e.g., bFGF at 20 ng/mL).
- **Cell Seeding:** Add 100 µL of the HUVEC suspension to each well containing the solidified matrix.
- **Incubation:** Gently add 100 µL of the prepared **PD-161570** dilutions or controls to the respective wells. Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
- **Visualization and Quantification:**
 - **Phase Contrast:** Observe and photograph the tube formation using an inverted microscope.

- Fluorescence (Optional): Incubate cells with Calcein AM (2 µg/mL) for 30 minutes at 37°C. Wash with PBS and visualize using a fluorescence microscope.
- Quantification: Analyze images using software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to measure parameters such as total tube length, number of junctions, and number of meshes.



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Caption: Workflow for the endothelial tube formation assay.

Ex Vivo Aortic Ring Assay

This ex vivo assay assesses the sprouting of microvessels from a segment of an aorta embedded in a 3D matrix.

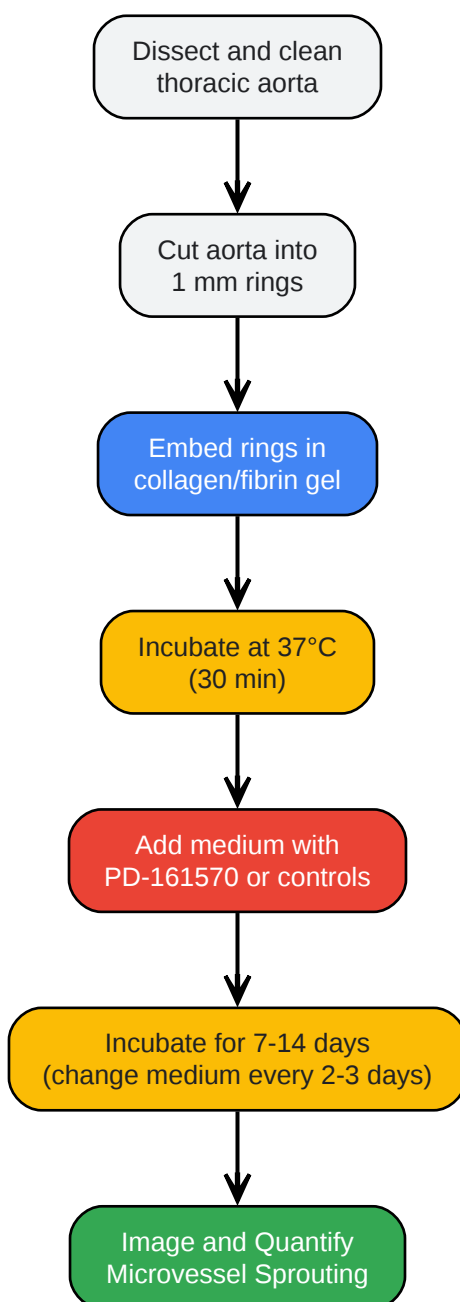
Materials:

- Thoracic aorta from a rat or mouse
- Serum-free endothelial basal medium (EBM)
- Collagen Type I or Fibrin gel
- **PD-161570** (stock solution in DMSO)
- 48-well culture plates
- Surgical instruments (forceps, scissors, scalpel)

Protocol:

- **Aorta Dissection:** Euthanize a rat or mouse according to approved institutional protocols. Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.
- **Ring Preparation:** Carefully remove the surrounding fibro-adipose tissue. Cut the aorta into 1 mm thick rings using a sterile scalpel.
- **Embedding:** Place 150 μ L of cold liquid collagen or fibrin gel into each well of a 48-well plate. Place one aortic ring in the center of each well. Add another 150 μ L of gel on top of the ring.
- **Gel Polymerization:** Incubate the plate at 37°C for 30 minutes to allow the gel to polymerize.
- **Treatment:** Prepare serial dilutions of **PD-161570** in EBM. Add 500 μ L of the appropriate dilution or control medium to each well.
- **Incubation:** Incubate the plate at 37°C in a 5% CO₂ incubator for 7-14 days. Replace the medium with fresh dilutions of **PD-161570** every 2-3 days.
- **Visualization and Quantification:**

- Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
- Capture images at different time points.
- Quantify the angiogenic response by measuring the area of microvessel sprouting or counting the number of sprouts using image analysis software.



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Caption: Workflow for the ex vivo aortic ring assay.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis. It utilizes the highly vascularized membrane of a developing chick embryo.

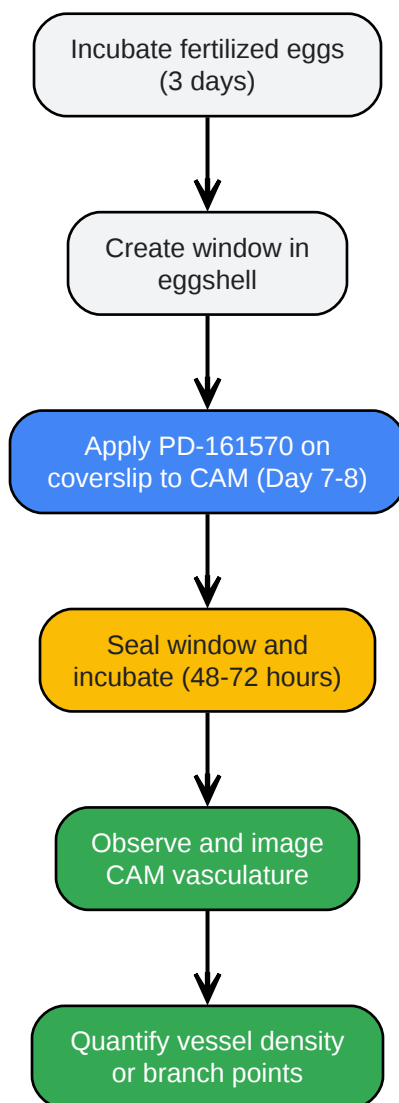
Materials:

- Fertilized chicken eggs (day 3-4 of incubation)
- **PD-161570** (stock solution in DMSO, further diluted in sterile PBS)
- Thermanox® coverslips or sterile filter paper discs
- Egg incubator (37.5°C, 60-70% humidity)
- Sterile surgical tools (forceps, scissors)
- Stereomicroscope

Protocol:

- **Egg Preparation:** Incubate fertilized eggs for 3 days. On day 3, create a small window in the eggshell over the air sac.
- **Sample Application:** On day 7-8, gently place a sterile Thermanox® coverslip or filter paper disc soaked with the desired concentration of **PD-161570** (or vehicle control) onto the CAM, avoiding large blood vessels.
- **Incubation:** Seal the window with sterile tape and return the eggs to the incubator for 48-72 hours.
- **Observation and Imaging:** After the incubation period, re-open the window and observe the CAM under a stereomicroscope. Capture images of the area around the implant.
- **Quantification:**

- Analyze the images to quantify the angiogenic response by counting the number of blood vessel branch points or measuring the vessel density in a defined area around the implant.
- The area of vessel inhibition can also be measured.



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Caption: Workflow for the in vivo CAM assay.

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References

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